16-thiaheptacyclo[15.12.0.02,15.03,12.04,9.020,29.023,28]nonacosa-1(17),2(15),3(12),4,6,8,10,13,18,20(29),21,23,25,27-tetradecaene
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Overview
Description
Diphenanthro[3,4-B:4’,3’-D]thiophene is a sulfur-containing heterocyclic compound that belongs to the class of helicenes. These compounds are characterized by their screw-shaped structures composed of ortho-fused benzene rings. The unique helical chirality and extended π-systems of helicenes make them intriguing for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenanthro[3,4-B:4’,3’-D]thiophene typically involves the assembly of a ternaphthyl intermediate from 2-naphthol and bissulfinylnaphthalene through an extended Pummerer reaction. This is followed by cyclization reactions that convert the intermediate into the desired helicene structure . The reaction conditions often include the use of transition metal catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the systematic synthesis of helicenes, including diphenanthro[3,4-B:4’,3’-D]thiophene, often relies on scalable reactions such as photocyclization, Diels–Alder reactions, and ring-closing metathesis .
Chemical Reactions Analysis
Types of Reactions: Diphenanthro[3,4-B:4’,3’-D]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. The characteristic reactivity of the sulfur atom in the thiophene ring plays a crucial role in these reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce sulfoxides back to thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Diphenanthro[3,4-B:4’,3’-D]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diphenanthro[3,4-B:4’,3’-D]thiophene exerts its effects is primarily through its interaction with molecular targets via its extended π-systems. These interactions can influence various pathways, including electron transport and molecular recognition processes . The sulfur atom in the thiophene ring also contributes to its reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Diphenanthro[1,2-B2’,1’-D]thiophene: Another sulfur-bridged π-electron core with unique orbital configurations.
Dithieno[3,2-B2’,3’-D]thiophene: Known for its excellent optical and electronic properties.
Uniqueness: Diphenanthro[3,4-B:4’,3’-D]thiophene stands out due to its specific helical chirality and the presence of the sulfur atom, which imparts unique electronic properties and reactivity compared to its analogs .
Properties
CAS No. |
168784-35-8 |
---|---|
Molecular Formula |
C28H16S |
Molecular Weight |
384.496 |
InChI |
InChI=1S/C28H16S/c1-3-7-21-17(5-1)9-11-19-13-15-23-27(25(19)21)28-24(29-23)16-14-20-12-10-18-6-2-4-8-22(18)26(20)28/h1-16H |
InChI Key |
UNKICAROUFRVIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC5=C4C6=C(C=CC7=CC=CC=C76)C=C5 |
Synonyms |
Diphenanthro3,4-b:4,3-dthiophene |
Origin of Product |
United States |
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